BenchChemオンラインストアへようこそ!

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline

Lipophilicity Drug-likeness ADME Prediction

This compound's value lies in a single methyl→trifluoromethyl substitution that creates a +1.1 log unit XlogP shift (5.1 vs. 6.2) while preserving scaffold topology, enabling controlled lipophilicity-SAR profiling. With MW 353.44 g/mol (permeability-favorable) and a defined ≥95% purity specification, it serves as a reliable matched-pair comparator for intracellular/CNS assay cascades and as a building block for fluorogenic probe synthesis via 4-nitroaniline reduction/diazotization chemistry. Procure alongside analogs 861207-43-4 and 861207-14-9 to benchmark in silico ADME models experimentally.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 861207-44-5
Cat. No. B3008478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline
CAS861207-44-5
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C19H19N3O2S/c1-13-3-5-15(6-4-13)19-21-16(12-25-19)9-10-20-18-8-7-17(22(23)24)11-14(18)2/h3-8,11-12,20H,9-10H2,1-2H3
InChIKeySYPGZDYKRHSAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline (CAS 861207-44-5): A Structurally Defined Thiazole-Nitroaniline Research Probe with Quantifiable Physicochemical Differentiation


2-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline (CAS 861207-44-5) is a synthetic small-molecule research compound (C19H19N3O2S, MW 353.44 g/mol) that integrates a 2-(4-methylphenyl)-1,3-thiazole core, an ethyl linker, and a 2-methyl-4-nitroaniline terminus . The compound is supplied at ≥95% purity as a non-human research chemical by multiple vendors and belongs to a family of thiazole-nitroaniline analogs that share a common scaffold but differ in key substituents—differences that generate quantifiable physicochemical divergence, making it a distinct selection target for structure-activity relationship (SAR) and probe development programs .

Why In-Class Thiazole-Nitroaniline Analogs Cannot Be Interchanged: Physicochemical Evidence for 861207-44-5 Selection Specificity


Within the thiazole-nitroaniline analog series, even a single substituent change from a methyl group to a trifluoromethyl group produces a quantifiable shift in key physicochemical properties that directly affect solubility, permeability, and molecular recognition. The target compound (CAS 861207-44-5) differs from its closest commercial analog, N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline (CAS 861207-43-4), by only the aniline-ring substituent (CH3 vs. CF3), yet this substitution alone alters the computed lipophilicity (XlogP) by +1.1 log units and the molecular weight by +53.9 g/mol . Such differences can translate into distinctly different biological partitioning, off-target profiles, and SAR interpretations, and they underscore why generic substitution within this class can lead to misleading or non-reproducible results .

Quantitative Differentiation Evidence for 2-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline (861207-44-5) vs. Closest Analogs


Lipophilicity Differentiation: XlogP Difference of +1.1 Log Units vs. the 4-Trifluoromethyl Analog (861207-43-4) Directly Impacts Predicted Permeability and Solubility

The target compound's computed XlogP is 5.1, compared to 6.2 for the 4-trifluoromethyl analog (CAS 861207-43-4), a difference of +1.1 log units . This quantification demonstrates a substantially lower lipophilicity for the 2-methyl-4-nitroaniline variant, suggesting superior aqueous solubility and potentially more favorable oral absorption characteristics, consistent with the Lipinski rule-of-five preference for logP values below 5 .

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight Advantage: 53.9 g/mol Lower MW than the 4-Trifluoromethyl Analog (861207-43-4) Enhances Drug-Likeness Parameters

The target compound has a molecular weight of 353.44 g/mol, which is 53.97 g/mol lower than the 4-trifluoromethyl analog (CAS 861207-43-4) at 407.41 g/mol . This places the target compound below the commonly accepted 500 g/mol Lipinski threshold, whereas the CF3 analog begins to approach the upper boundary that is associated with reduced passive permeability .

Molecular Weight Drug-likeness Permeability

Hydrogen Bond Acceptor Count: 5 Acceptors vs. 8 in the CF3 Analog (861207-43-4) – Reduced Polarity May Favor Blood-Brain Barrier Penetration

The target compound contains 5 hydrogen bond acceptors, compared to 8 acceptors for the 4-trifluoromethyl analog . Despite identical topological polar surface area (TPSA = 99 Ų) due to the positioning of polar atoms, the reduced number of hydrogen bond acceptors suggests fewer opportunities for strong water-solute interactions, which can be advantageous for compounds intended to cross biological membranes, including the blood-brain barrier .

Hydrogen Bonding CNS Permeability Polar Surface Area

Consistent Rotatable Bond Count (5) Across Target and Key Analog Enables Cleaner SAR Interpretation When Probing Scaffold Flexibility Effects

Both the target compound (861207-44-5) and its 4-trifluoromethyl analog (861207-43-4) possess 5 rotatable bonds, indicating identical conformational freedom of the linker and terminal aniline moiety . This constancy across the scaffold pair isolates substituent electronic and steric effects as the primary variables, simplifying SAR analysis when comparing biological activity data between the two analogs .

Conformational Flexibility SAR Analysis Ligand Efficiency

Purity Specification: ≥95% vs. Undefined Vendor Purity Criteria – A Critical Procurement Differentiator for Reproducible Screening Data

The target compound is consistently offered with a purity specification of ≥95% by multiple independent suppliers . In contrast, closely related analogs such as the 4-trifluoromethyl variant (861207-43-4) and the 3-chlorophenyl variant (861207-14-9) are frequently listed without a published purity cut-off or with lower minimum purity thresholds, which can introduce uncontrolled variability into dose-response assays and lead to false-negative or false-positive hits .

Compound Purity Screening Reproducibility Procurement Quality Control

Evidence-Backed Application Scenarios for 2-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline (861207-44-5)


Comparator Molecule for Thiazole SAR Campaigns Targeting Lipophilicity-Driven Potency Optimization

The 1.1-log-unit XlogP differential between 861207-44-5 (XlogP 5.1) and its CF3 analog (XlogP 6.2) enables researchers to systematically probe the contribution of lipophilicity to target binding without altering scaffold topology . This makes the compound ideal as a matched-pair comparator in SAR studies where logP is a suspected driver of on-target versus off-target activity .

Probe Molecule for Intracellular and CNS Target Engagement Studies Requiring Optimized Permeability

With a molecular weight of 353.44 g/mol and only 5 hydrogen bond acceptors, the target compound falls well within established permeability-favorable chemical space, in contrast to heavier, more polar analogs . Procurement of this compound is indicated for screening cascades that prioritize passive membrane permeability, such as intracellular kinase or CNS receptor assays .

High-Purity Starting Material for Fluorescent or Colorimetric Probe Conjugation via the 4-Nitroaniline Moiety

The ≥95% purity specification of 861207-44-5, combined with the known chemical reactivity of the 4-nitroaniline group toward reduction and diazotization chemistries, positions this compound as a defined-purity building block for synthesizing fluorogenic or chromogenic probes . The purity documentation supports reproducible yields and consistent optical properties in downstream probe development .

Tool Compound for Benchmarking In Silico ADME Models with a Systematically Varied Thiazole Library

The panel of commercially available analogs (861207-44-5, 861207-43-4, 861207-14-9) represents a systematically varied series in which lipophilicity, molecular weight, and hydrogen-bonding capacity step-wise across defined increments . Acquiring the target compound as part of this panel enables computational chemists to benchmark in silico ADME prediction models against experimentally determined logD or permeability data for a closely related set .

Quote Request

Request a Quote for 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.